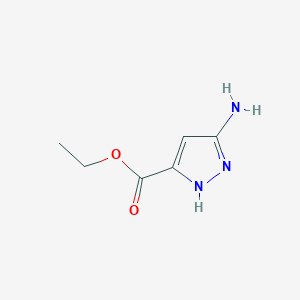

ethyl 5-amino-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound ethyl 5-amino-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 5-amino-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-amino-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQKGGOPHDHAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401913 | |

| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105434-90-0 | |

| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyrazole Chemistry Research

The pyrazole (B372694) nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and it stands as a prominent scaffold in organic and medicinal chemistry. mdpi.com Derivatives of pyrazole are rarely found in nature but have been extensively studied for over a century due to their broad spectrum of biological activities and industrial applications. mdpi.comnih.gov The aminopyrazole moiety, in particular, is an advantageous framework for creating ligands that can interact with various enzymes and receptors in biological systems. mdpi.com

Ethyl 5-amino-1H-pyrazole-3-carboxylate belongs to the 5-aminopyrazole (5-AP) class, which is noted for its versatility in chemical synthesis. mdpi.com The presence of multiple reactive sites—the ring nitrogens, the C5-amino group, and the C3-ester group—allows for a variety of chemical transformations. This multi-functionality enables chemists to use it as a starting material for constructing fused heterocyclic systems and for introducing diverse substituents to modulate the physicochemical and biological properties of the final products. Its importance is underscored by the extensive research dedicated to developing efficient synthetic routes to the 5-aminopyrazole system. nih.gov

Table 1: Physicochemical Properties of Ethyl 5-amino-1H-pyrazole-3-carboxylate This table is interactive. Click on the headers to sort the data.

| Property | Value |

|---|---|

| CAS Number | 105434-90-0 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Appearance | Solid |

| MDL Number | MFCD03468385 |

Significance in Heterocyclic Compound Development

The primary significance of ethyl 5-amino-1H-pyrazole-3-carboxylate in academic research lies in its role as a key intermediate for the synthesis of more complex heterocyclic compounds. nih.gov The amino group can act as a nucleophile, participating in condensation and cyclization reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups like amides or hydrazides.

Research has demonstrated its utility in producing fused heterocyclic systems. For example, related aminopyrazole esters are crucial intermediates in the synthesis of imidazo[1,2-b]pyrazole derivatives. nih.gov Furthermore, the core structure is a frequent starting point for creating pyrazolo[1,5-a]pyrimidines, which are another class of biologically important heterocycles. ekb.eg The ability to readily react with various reagents to build new rings or add complex side chains makes ethyl 5-amino-1H-pyrazole-3-carboxylate a foundational tool for synthetic chemists aiming to create libraries of novel compounds for biological screening.

Overview of Research Trajectories

Established Synthetic Routes to Ethyl 5-amino-1H-pyrazole-3-carboxylate

The formation of the ethyl 5-amino-1H-pyrazole-3-carboxylate scaffold is predominantly accomplished through three main synthetic approaches: cyclocondensation reactions, specialized cyclization protocols, and the reduction of corresponding nitro-pyrazole precursors.

Cyclocondensation Approaches

Cyclocondensation is the most classic and widely utilized method for pyrazole synthesis. This strategy involves the reaction of a 1,3-bielectrophilic precursor with hydrazine (B178648). osi.lv

One of the principal routes involves the condensation of hydrazine hydrate (B1144303) with β-ketonitriles. chim.it In this approach, a compound containing a ketone and a nitrile separated by a methylene (B1212753) group serves as the 1,3-dielectrophile. The reaction with hydrazine proceeds to form the 5-aminopyrazole structure directly. A key precursor for the title compound is ethyl 2-cyano-3-oxobutanoate, which upon reaction with hydrazine, yields the desired product.

Another prominent cyclocondensation pathway utilizes 1,3-dicarbonyl compounds or their synthetic equivalents. A common method for synthesizing related pyrazole-3-carboxylates involves a Claisen condensation between diethyl oxalate (B1200264) and a ketone (e.g., acetophenone (B1666503) derivatives) in the presence of a base like sodium ethoxide. nih.govnih.gov This forms an intermediate ethyl 2,4-dioxoalkanoate. Subsequent treatment of this 1,3-dicarbonyl intermediate with hydrazine hydrate in an acidic medium, such as glacial acetic acid, leads to cyclization and the formation of the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. nih.gov

A variation of this approach employs α,β-unsaturated nitriles that possess a leaving group on the β-carbon. For instance, the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate is a documented method for producing aminopyrazole carboxylates. google.com The ethoxy group serves as a leaving group following the initial nucleophilic attack by hydrazine, facilitating the subsequent cyclization and aromatization to the pyrazole ring.

| Precursor Type | Example Precursor | Reagent | Product |

| β-Ketonitrile | Ethyl 2-cyano-3-oxobutanoate | Hydrazine Hydrate | Ethyl 5-amino-1H-pyrazole-3-carboxylate |

| 1,3-Dicarbonyl | Ethyl 2,4-dioxobutanoate | Hydrazine Hydrate | Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate* |

| α,β-Unsaturated Nitrile | Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine Hydrate | Ethyl 5-amino-1H-pyrazole-3-carboxylate |

* Note: Reaction with ethyl 2,4-dioxobutanoate typically yields a pyrazolone, which can be a precursor to aminopyrazoles through further functional group transformations.

Amide Formation and Cyclization Protocols

While direct cyclocondensation is more common, synthetic routes involving intramolecular cyclization of acyclic precursors are also relevant in pyrazole chemistry. The Thorpe-Ziegler reaction, for example, is an intramolecular condensation of dinitriles catalyzed by a base, which after hydrolysis, yields cyclic ketones. wikipedia.org This method is particularly useful for the synthesis of aminopyrazoles, typically leading to 4-aminopyrazole derivatives through the cyclization of dicyanohydrazones. researchgate.net Although not the primary route to the 5-amino isomer, this highlights the utility of nitrile cyclization in forming the aminopyrazole core.

A plausible, though less frequently cited, route could involve the cyclization of a precursor derived from an amide or hydrazide. For instance, a compound containing a hydrazide moiety and a suitably activated nitrile or ester group could undergo base- or acid-catalyzed intramolecular cyclization to form the pyrazole ring. This approach relies on the formation of an acyclic amide or hydrazide intermediate which is then induced to cyclize.

Reduction of Nitro Precursors

A common and effective strategy in heterocyclic synthesis is the introduction of an amino group via the reduction of a nitro group. This multistep process involves first synthesizing a nitro-substituted pyrazole ring, followed by a standard chemical reduction. For the target compound, this would entail the synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The subsequent reduction of the nitro group to the primary amine can be achieved using various established reducing agents.

Commonly employed reduction conditions include:

Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).

Dissolving metal reductions (e.g., tin(II) chloride in hydrochloric acid, SnCl₂/HCl; or iron powder in acetic acid, Fe/CH₃COOH).

The existence of precursors such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate demonstrates the viability of synthesizing complex aminopyrazoles from their corresponding nitro-aryl precursors, supporting this synthetic logic.

Mechanistic Investigations of Formation Reactions

The formation of the pyrazole ring from acyclic precursors is a well-studied process that proceeds through a sequence of nucleophilic addition and condensation-elimination steps.

Nucleophilic Attack and Dehydration Mechanisms

The reaction between a 1,3-dicarbonyl compound and hydrazine is the archetypal example of pyrazole formation. The mechanism can be described as follows:

Initial Nucleophilic Attack: The reaction initiates with a nucleophilic attack from one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal-like intermediate.

Dehydration to Form Hydrazone: The intermediate readily loses a molecule of water to form a more stable hydrazone intermediate.

Intramolecular Cyclization: The second, free nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a five-membered heterocyclic ring, a pyrazolidine (B1218672) derivative.

Final Dehydration/Aromatization: A second molecule of water is eliminated from this cyclic intermediate, resulting in the formation of a double bond within the ring and leading to the stable, aromatic pyrazole core.

When a β-ketonitrile is used as the precursor, the mechanism follows a similar pathway. chim.it The initial attack occurs at the more electrophilic ketone carbonyl to form the hydrazone. The subsequent intramolecular cyclization involves the nucleophilic attack of the second hydrazine nitrogen onto the carbon of the nitrile group, which, after tautomerization, forms the 5-aminopyrazole structure. chim.it

Regioselectivity in Pyrazole Ring Formation

Regioselectivity is a crucial consideration in pyrazole synthesis when either the 1,3-dicarbonyl compound or the hydrazine reagent is unsymmetrical. The reaction can potentially yield two different constitutional isomers.

The regiochemical outcome is dictated by the relative reactivity of the two electrophilic centers in the dicarbonyl precursor and the two nucleophilic centers in the substituted hydrazine. Several factors influence this selectivity:

Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine. For instance, in 1-aryl-1,3-butanediones, the carbonyl adjacent to the aryl group is generally more electrophilic.

Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less hindered position. nih.gov

Reaction Conditions: The pH of the reaction medium can significantly influence regioselectivity. Acidic conditions can protonate a carbonyl group, increasing its electrophilicity, while basic conditions can alter the nucleophilicity of the hydrazine. The choice of solvent and catalyst can also play a determining role. nih.gov

Influence of Substituent Effects on Regioselectivity

The formation of the pyrazole ring from an asymmetrical 1,3-dielectrophile and a hydrazine derivative can lead to two possible regioisomers. The regiochemical outcome is heavily influenced by the electronic and steric nature of the substituents on both precursor molecules.

The classic Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound with hydrazine. For the synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate, a common precursor is a derivative of ethyl cyanoacetate (B8463686). The reaction typically involves a Michael addition of the hydrazine to an activated double bond, followed by an intramolecular cyclization and dehydration/elimination.

The regioselectivity of this cyclization is dictated by which nitrogen of the hydrazine attacks which electrophilic center of the three-carbon unit. When using unsubstituted hydrazine (H₂NNH₂), the initial addition product is symmetrical in terms of the hydrazine moiety. However, the subsequent cyclization is directed by the substituents on the carbon backbone. The reaction of β-ketonitriles with hydrazines is a well-established route to 5-aminopyrazoles. nih.gov For example, the cyclization of a precursor like ethyl 2-cyano-3-oxobutanoate with hydrazine would involve the initial formation of a hydrazone at the ketone position, followed by the terminal amino group of the hydrazine moiety attacking the nitrile carbon, leading to the 5-aminopyrazole structure after tautomerization.

Conversely, using a precursor like ethyl 2-cyano-3-ethoxyacrylate often leads to the isomeric ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com In this case, the initial nucleophilic attack by hydrazine typically occurs at the carbon bearing the ethoxy group, which is a good leaving group, followed by cyclization onto the nitrile. This highlights how the nature of the substituent at the β-position (a keto group vs. an ethoxy group) directs the cyclization pathway and determines the final regiochemistry.

Studies on related aminopyrazole syntheses have demonstrated that steric hindrance on substituted hydrazines can also direct the formation of the 5-aminopyrazole isomer. beilstein-journals.org Although the target compound is unsubstituted at the N1 position, this principle underscores the importance of steric factors in pyrazole ring formation.

| Precursor Type | Typical Regioisomeric Product | Rationale |

| β-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate) | 5-Aminopyrazole | Initial reaction at the more electrophilic ketone carbonyl, followed by cyclization onto the nitrile group. |

| β-Alkoxy-α,β-unsaturated nitrile (e.g., Ethyl 2-cyano-3-ethoxyacrylate) | 3-Aminopyrazole (B16455) | Initial Michael addition-elimination at the β-position, followed by cyclization onto the nitrile group. |

| β-Enaminonitrile | 5-Aminopyrazole | Reaction with substituted hydrazines often favors the 5-amino isomer due to steric and electronic factors. scirp.org |

Role of Solvent Polarity in Cyclization Control

The choice of solvent plays a critical role in the synthesis of pyrazoles, influencing reaction rates, yields, and in some cases, the regiochemical outcome. The polarity of the solvent can affect the stability of intermediates and transition states during the multi-step reaction sequence.

In the synthesis of aminopyrazoles, a range of solvents from non-polar (toluene) to polar aprotic (DMF) and polar protic (ethanol, water) are employed. nih.govgoogle.com Polar protic solvents like ethanol (B145695) are frequently used for the cyclocondensation of hydrazines with β-dicarbonyl or related synthons. ekb.eg These solvents can participate in hydrogen bonding, which can stabilize charged intermediates and facilitate proton transfer steps inherent in the cyclization mechanism. For instance, the reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate has been effectively carried out in water, demonstrating the utility of a highly polar, protic medium for this transformation. google.com

While solvent choice may not always be able to completely reverse the inherent regiochemical preference dictated by the substituents, it can be a powerful tool for optimization. In the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a structurally related class of compounds, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been used alongside ethanol. scirp.org Fluorinated alcohols are known to have unique properties, including high ionizing power and a strong ability to form hydrogen bonds, which can promote cyclization reactions. nih.gov The use of polar solvents can also be crucial in multicomponent reactions, where they must solubilize multiple reactants and facilitate a cascade of reactions leading to the final pyrazole product. beilstein-journals.org

| Solvent | Polarity | Typical Application/Effect in Pyrazole Synthesis |

| Ethanol | Polar Protic | Commonly used for cyclocondensation; facilitates proton transfer. ekb.eg |

| Water | High Polar Protic | Used for industrial-scale synthesis, offering a green and safe solvent option. google.com |

| Toluene | Non-Polar | Often used with azeotropic removal of water to drive cyclization to completion. |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for reactions at elevated temperatures; effectively solubilizes reactants. nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | Promotes cyclization through strong hydrogen bonding and stabilization of intermediates. scirp.orgnih.gov |

Impact of Catalytic Systems on Reaction Outcomes

The synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate and its analogs is frequently facilitated by acid or base catalysis. These catalysts serve to activate the substrates and accelerate the key bond-forming steps of the reaction.

Base Catalysis: Bases such as sodium ethoxide or organic amines are commonly used. A base can deprotonate the hydrazine to increase its nucleophilicity for the initial Michael addition. Alternatively, it can deprotonate the acidic α-carbon of the ethyl cyanoacetate precursor, facilitating its condensation with other reagents to form the necessary three-carbon synthon in situ. In syntheses that proceed through an enol intermediate, basic conditions can promote the formation of the more reactive enolate. nih.gov

Acid Catalysis: Acid catalysts, such as acetic acid or mineral acids, function by protonating a carbonyl or nitrile group on the electrophilic partner. This protonation increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. Acid catalysis is particularly common in the cyclization of pre-formed hydrazone intermediates, where it promotes the intramolecular attack of the free amino group onto the nitrile. nih.gov

While simple acid or base catalysis is most common for this specific class of pyrazoles, broader research into pyrazole synthesis has explored a wide array of catalytic systems. These include Lewis acids (e.g., SmCl₃), which can coordinate to carbonyl groups to enhance electrophilicity, and various transition-metal catalysts (e.g., copper, rhodium, palladium) that enable novel reaction pathways such as [3+2] cycloadditions. beilstein-journals.orgnih.gov For instance, iodine has been used as a catalyst in three-component reactions to build multi-substituted aminopyrazoles. nih.gov

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate involves a systematic approach to maximize product yield and purity while ensuring the process is efficient and scalable. Key parameters for optimization include reaction temperature, reaction time, stoichiometry of reactants, and the choice of purification method.

Reaction Conditions: The temperature is a critical factor; while higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition. Many aminopyrazole syntheses are carried out at reflux in solvents like ethanol. ekb.eg However, an optimized process for a related isomer involved running the reaction at a much lower temperature (0-45°C) in water, which improved the safety profile and ease of handling. google.com The use of microwave irradiation has also been reported to significantly reduce reaction times for aminopyrazole synthesis. kfas.org.kw

Purification: The purity of the final product is crucial, especially for its use in subsequent synthetic steps. The purification method depends on the physical properties of the product. If the pyrazole precipitates from the reaction mixture upon cooling, purification can be as simple as filtration followed by washing with a cold solvent to remove unreacted starting materials and soluble impurities. google.com For products that remain in solution or are contaminated with similarly soluble byproducts, column chromatography on silica (B1680970) gel is a standard and effective purification technique. scirp.orgnih.gov Recrystallization from a suitable solvent is another powerful method to obtain highly pure crystalline material. researchgate.net

Reactions of the Amino Group

The amino group on the pyrazole ring is nucleophilic and can participate in a variety of reactions, including oxidations, acylations, and reactions with electrophiles like sulfonyl chlorides and isocyanates.

Oxidative Transformations to Nitro and Nitroso Derivatives

The direct oxidation of the amino group in aminopyrazoles to nitro or nitroso derivatives is a challenging transformation that must compete with other possible reactions, such as oxidative coupling. While specific protocols for the direct oxidation of ethyl 5-amino-1H-pyrazole-3-carboxylate are not extensively detailed in the literature, related transformations provide insight into the reactivity of the amino group.

One common reaction of aromatic and heterocyclic amines is diazotization, which converts the amino group into a diazonium salt. This intermediate can then be subjected to further reactions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate, a regioisomer of the title compound, undergoes diazotization with sodium nitrite (B80452) in an acidic medium to form a stable diazonium salt. researchgate.net Similarly, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be diazotized and subsequently used in coupling reactions. mdpi.com These diazonium intermediates are precursors for introducing various other functional groups, which could include nitro groups via Sandmeyer-type reactions, although this specific pathway for pyrazoles is not commonly documented.

Alternative approaches focus on the direct nitration of the pyrazole ring itself, which is an electrophilic substitution reaction. nih.govresearchgate.net In some cases, aminopyrazoles can be converted to nitropyrazoles, though this may involve multi-step sequences rather than direct oxidation of the amino group. For instance, a green chemistry approach has been reported for the synthesis of 3-nitropyrazole from 3-aminopyrazole using oxone as the nitrating agent in water. nih.gov Another potential route is the oxidation of aminopyrazoles to form azopyrazoles through N-N coupling, a reaction that can be achieved electrochemically or with chemical oxidants. mdpi.comnih.gov

Amide Coupling Reactions for Analog Synthesis

The nucleophilic amino group of ethyl 5-amino-1H-pyrazole-3-carboxylate readily reacts with carboxylic acids and their derivatives to form amide bonds. This is a widely used strategy for the synthesis of diverse pyrazole-based analogs. The reaction typically requires activation of the carboxylic acid to facilitate the coupling.

Common methods for amide bond formation include the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate. ucl.ac.ukluxembourg-bio.com These reagents are frequently employed in medicinal chemistry to synthesize libraries of compounds. growingscience.comnih.govasiaresearchnews.com

Table 1: Examples of Amide Coupling Reagents and Conditions

| Coupling Reagent System | Base | Solvent | Description |

|---|---|---|---|

| EDC / HOBt | - | - | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic combination for forming an active ester intermediate that then reacts with the amine. |

| HATU / DIPEA | DIPEA | DMF | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient uronium-based coupling reagent, often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like Dimethylformamide (DMF). growingscience.comnih.gov |

| DCC / DMAP | DMAP | DCM | N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a solvent like Dichloromethane (DCM) is another effective method. |

For example, aminopyrazoles have been successfully coupled with various carboxylic acids using these standard conditions to produce a wide array of N-acyl-aminopyrazole derivatives.

Reactions with Sulfonyl Chlorides and Isocyanates

The amino group can also react with other electrophiles, such as sulfonyl chlorides and isocyanates, to yield sulfonamides and ureas, respectively. These functional groups are important in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors.

Reaction with Sulfonyl Chlorides: Aminopyrazoles react with various substituted sulfonyl chlorides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent, to furnish the corresponding pyrazolyl sulfonamides. nih.govnih.govbutlerov.comresearchgate.net This reaction is a reliable method for introducing a sulfonyl moiety onto the pyrazole scaffold.

Reaction with Isocyanates: The reaction between aminopyrazoles and isocyanates provides a direct route to pyrazolyl-ureas. The nucleophilic amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage. mdpi.comarkat-usa.orgresearchgate.netbeilstein-journals.orgresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions.

Reactions of the Ester Group

The ethyl ester at the C3 position is susceptible to nucleophilic acyl substitution, allowing for transformations such as reduction to an alcohol, hydrolysis to a carboxylic acid, and transesterification.

Reductive Transformations to Corresponding Alcohols

The ester group can be reduced to a primary alcohol, yielding (5-amino-1H-pyrazol-3-yl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this reduction. ic.ac.uknumberanalytics.com The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LAH to the corresponding alkoxide, which is protonated upon acidic workup to give the primary alcohol. libretexts.orgmasterorganicchemistry.com

Table 2: General Conditions for Ester Reduction

| Reagent | Solvent | Workup | Product |

|---|

This reduction provides a key intermediate where the ester is converted into a hydroxymethyl group, opening up further avenues for functionalization.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 5-amino-1H-pyrazole-3-carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible process. chemistrysteps.comyoutube.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. epa.gov The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis is an equilibrium process and is essentially the reverse of Fischer esterification. youtube.com To drive the reaction to completion, it is usually performed with a large excess of water in the presence of a strong acid catalyst. chemistrysteps.com

Transesterification: Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For example, heating the ethyl ester in methanol (B129727) with a catalytic amount of acid will lead to the formation of methyl 5-amino-1H-pyrazole-3-carboxylate. youtube.comresearchgate.net The reaction is an equilibrium process, and a large excess of the new alcohol is typically used to shift the equilibrium towards the desired product. researchgate.net

Chemical Reactivity, Derivatization, and Functionalization

The chemical behavior of ethyl 5-amino-1H-pyrazole-3-carboxylate is dictated by the interplay of its three primary functional components: the aromatic pyrazole ring, the nucleophilic 5-amino group, and the electrophilic 3-carboxylate group. The pyrazole ring itself contains two nitrogen atoms, N1 and N2, which exhibit distinct reactivity, and the carbon at the 4-position, which can also participate in reactions. 5-aminopyrazoles are recognized as polyfunctional compounds with three main nucleophilic centers, with a general reactivity order of 5-NH2 > 1-NH > 4-CH. nih.govbeilstein-journals.org This hierarchy of reactivity is fundamental to understanding its derivatization potential.

Reactivity of the Pyrazole Nucleus

The pyrazole nucleus is an electron-rich aromatic system. Its reactivity is significantly influenced by the substituents attached to it. The amino group at the C5 position and the carboxylate group at the C3 position modulate the electron density and reactivity of the ring.

Functionalization at Pyrazole Nitrogen Atoms (N1- and N2-substitutions)The pyrazole ring of ethyl 5-amino-1H-pyrazole-3-carboxylate possesses two nitrogen atoms, offering sites for functionalization, primarily through alkylation and arylation reactions. The regioselectivity of these substitutions (i.e., whether the new group attaches to N1 or N2) is a critical aspect and is influenced by the reaction conditions, the nature of the electrophile, and the presence of substituents on the pyrazole ring.chim.it

The N1 position is generally more sterically accessible and its proton is more acidic, often leading to preferential substitution at this site. However, mixtures of N1 and N2 substituted products are common. For instance, copper-catalyzed N-arylation of unbiased aminopyrazoles with aryl halides typically results in the arylation of the endocyclic nitrogen atoms. chim.it The reaction of various hydrazides with ketene (B1206846) dithioacetal derivatives leads to the formation of N1-substituted ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates, demonstrating a common route for introducing substituents at the N1 position. researchgate.net

| Reagent/Catalyst | Reaction Conditions | Position of Functionalization | Product Type |

| Aryl Halides / Pd-catalyst | t-BuOH, Base (e.g., K3PO4) | N1 | N1-Aryl-5-aminopyrazoles |

| Hydrazides | DMF, K2CO3, reflux | N1 | N1-Substituted-5-aminopyrazoles |

| N-Boc-3-iodoazetidine | Base | N1 | N1-alkylated pyrazole carboxylates |

Table 1: Examples of N-Functionalization Reactions on Aminopyrazole Scaffolds. chim.itresearchgate.netresearchgate.net

Strategies for Advanced Derivatization

The multifunctional nature of ethyl 5-amino-1H-pyrazole-3-carboxylate makes it an excellent building block for more complex molecular architectures.

Incorporation into Complex Polycyclic and Heterocyclic SystemsA primary application of 5-aminopyrazoles is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.nih.govThe 5-amino group and the N1-H atom can act as a binucleophile, reacting with 1,3-dielectrophilic compounds to construct a new six-membered ring fused to the pyrazole core.nih.govbeilstein-journals.org

Common fused systems synthesized from 5-aminopyrazoles include:

Pyrazolo[3,4-b]pyridines: These can be formed through the reaction of 5-aminopyrazoles with various partners like β-ketonitriles and aldehydes, or with enaminones. nih.govbeilstein-journals.org For example, an acid-catalyzed reaction of a 5-aminopyrazole with an enaminone proceeds via condensation and cyclization involving the C4 position of the pyrazole and the carbonyl group of the enaminone. nih.gov

Pyrazolo[1,5-a]pyrimidines: These are typically synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters like ethyl acetoacetate. nih.govbeilstein-journals.org The reaction often proceeds via cyclocondensation between the 1-NH and 5-NH2 groups of the pyrazole and the two carbonyl groups of the dielectrophile. nih.gov

Pyrazolo[3,4-d]pyrimidines: Reaction with reagents like phenyl isothiocyanate can lead to an N-thiocarbamoyl intermediate, which upon treatment with a base like sodium ethoxide, cyclizes to form a pyrazolo[3,4-d]pyrimidine derivative. nih.gov

| Bielectrophilic Reagent | Fused System Formed |

| 1,3-Diketones / β-Ketoesters | Pyrazolo[1,5-a]pyrimidine |

| Enaminones / β-Ketonitriles | Pyrazolo[3,4-b]pyridine |

| Isothiocyanates | Pyrazolo[3,4-d]pyrimidine |

Table 2: Synthesis of Fused Heterocyclic Systems from 5-Aminopyrazoles. nih.govbeilstein-journals.org

Orthogonal Protection/Deprotection Strategies in SynthesisIn the synthesis of complex molecules derived from ethyl 5-amino-1H-pyrazole-3-carboxylate, selective manipulation of its multiple reactive sites is often necessary. Orthogonal protection strategies are crucial for achieving this control.jocpr.comAn orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions without affecting the others.thieme-connect.denih.gov

For ethyl 5-amino-1H-pyrazole-3-carboxylate, the key sites for protection are:

The 5-Amino Group (NH2): Can be protected with standard amine protecting groups like Tert-butoxycarbonyl (Boc), which is acid-labile, or Carboxybenzyl (Cbz), which is removed by hydrogenolysis.

The N1-H of the Pyrazole Ring: Can also be protected, often with groups like Boc or a trityl (Trt) group. Protection at N1 is essential for directing subsequent reactions, such as electrophilic attack, to the C4 position.

The 3-Carboxylate Ester: While generally stable, it can be hydrolyzed under harsh acidic or basic conditions.

An orthogonal strategy would allow for selective deprotection and reaction at a specific site. For example, one could protect the 5-amino group with a Boc group and the N1-position with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group can be removed with a mild base (like piperidine) to allow for N1-alkylation, leaving the Boc-protected amine intact. thieme-connect.de Subsequently, the Boc group could be removed with acid to enable reactions at the 5-amino position. This level of control is indispensable for the rational synthesis of complex pyrazole-based targets. mdpi.com

Advanced Spectroscopic and Computational Characterization

Elucidation of Molecular Structure via High-Resolution Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the amino group, the pyrazole (B372694) ring proton, and the NH proton of the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 5-amino-1H-pyrazole-3-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2-1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | 4.1-4.3 | Quartet | ~7.1 |

| C4-H (pyrazole) | 5.7-5.9 | Singlet | N/A |

| NH₂ | 4.5-5.5 | Broad Singlet | N/A |

| NH (pyrazole) | 11.0-12.0 | Broad Singlet | N/A |

Note: The predicted values are based on the analysis of similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.

The ethyl group protons would appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from coupling with each other. The proton at position 4 of the pyrazole ring is expected to be a singlet, as it has no adjacent protons to couple with. The protons of the amino (NH₂) and the pyrazole NH groups are anticipated to be broad singlets, and their chemical shifts can be influenced by solvent and temperature.

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For ethyl 5-amino-1H-pyrazole-3-carboxylate (C₆H₉N₃O₂), the molecular weight is 155.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation of the molecule would likely proceed through several characteristic pathways for esters and pyrazole rings.

Table 2: Predicted Mass Spectrometry Fragmentation Data for Ethyl 5-amino-1H-pyrazole-3-carboxylate

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 155 | [M]⁺ | - |

| 126 | [M - C₂H₅]⁺ | Ethyl radical |

| 110 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 82 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

Note: The predicted fragmentation is based on general principles of mass spectrometry and data from analogous structures. nih.gov

The loss of the ethoxy radical (•OC₂H₅) from the ester group is a common fragmentation pathway, leading to a significant peak. Cleavage of the entire ester group would also be expected. These fragmentation patterns provide corroborating evidence for the proposed molecular structure.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become essential tools in modern chemical research, offering insights into molecular properties and interactions that can be difficult to obtain through experimental methods alone.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the associated energy landscape is crucial for predicting a molecule's shape, reactivity, and ability to interact with biological targets.

For ethyl 5-amino-1H-pyrazole-3-carboxylate, computational studies would likely focus on the rotation around the C3-C(O) bond and the C(O)-O bond of the ester group. These rotations determine the orientation of the ester relative to the pyrazole ring. The energy landscape would reveal the most stable conformers (energy minima) and the energy barriers for interconversion between them. Such studies often employ quantum mechanical methods like Density Functional Theory (DFT) to accurately calculate the energies of different conformations. While specific studies on this molecule are not available, research on similar pyrazole carboxylic acid derivatives highlights the importance of such analyses.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as ethyl 5-amino-1H-pyrazole-3-carboxylate, might interact with a protein target.

Numerous studies have demonstrated the utility of molecular docking for pyrazole derivatives to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. alrasheedcol.edu.iqresearchgate.netjst.go.jp For instance, docking studies on similar pyrazole compounds have been used to investigate their binding modes within the active sites of enzymes like cyclooxygenases (COX) or various kinases. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted binding mode.

By simulating the movement of every atom in the system over a period of time, MD can reveal whether the initial docked pose is maintained or if the ligand reorients within the binding site. researchgate.net These simulations can also provide information on the flexibility of both the ligand and the protein upon binding and can be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores alone. Studies on various pyrazole-based compounds have utilized MD simulations to confirm the stability of their interactions with target proteins and to elucidate the dynamic nature of these interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of pyrazole derivatives. While specific DFT studies on ethyl 5-amino-1H-pyrazole-3-carboxylate are not extensively documented in dedicated publications, a wealth of data on closely related analogs, such as 1H-pyrazole-3-carboxylic acid, allows for a robust extrapolation of its electronic characteristics. researchgate.net

Molecular Geometry and Stability: DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry of the compound in the gas phase or in solution. researchgate.net For the related 1H-pyrazole-3-carboxylic acid, theoretical calculations have shown a strong concurrence with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational models. researchgate.net These studies indicate a highly stable molecular structure for the pyrazole core. nih.gov The planarity of the pyrazole ring is a key feature, influencing its aromaticity and interaction with biological targets.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: The electronic reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For analogous pyrazole-carboxamide compounds, DFT studies have been used to calculate these values, revealing how different substituents influence the electronic properties. researchgate.netjcsp.org.pk The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing ethyl carboxylate (-COOEt) group on the pyrazole ring of ethyl 5-amino-1H-pyrazole-3-carboxylate suggests a significant intramolecular charge transfer, which would be reflected in the distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the amino group and the pyrazole ring, while the LUMO would be concentrated around the carboxylate group.

Table 1: Calculated Quantum Chemical Parameters for Analogous Pyrazole Derivatives This table presents data extrapolated from computational studies on closely related pyrazole compounds, such as 1H-pyrazole-3-carboxylic acid and other derivatives, to approximate the values for ethyl 5-amino-1H-pyrazole-3-carboxylate.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyrazole derivatives, MEP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, indicating these are the most likely sites for electrophilic attack. researchgate.net The amino group's nitrogen atom also contributes to this negative potential. Conversely, the hydrogen atoms of the amino group and the pyrazole ring show positive potential (blue regions), making them susceptible to nucleophilic attack.

Predictive Modeling for Structure-Activity Relationships (SAR)

Key Structural Features and Biological Activity: SAR studies on a wide range of pyrazole derivatives have demonstrated that the nature and position of substituents on the pyrazole ring are critical determinants of their pharmacological activity. nih.govrsc.org

Substitution at N-1: The N-1 position of the pyrazole ring is a common site for modification. Introducing aryl or alkyl groups can significantly impact the compound's lipophilicity and steric profile, thereby affecting its binding affinity to biological targets.

Substitution at C-3: The carboxylate group at the C-3 position is a key feature. Its conversion to amides or other derivatives is a common strategy to modulate activity. For instance, pyrazole-3-carboxamides have been explored as anti-inflammatory agents. researchgate.net

Substitution at C-5: The amino group at the C-5 position is a crucial pharmacophoric element. mdpi.com It can act as a hydrogen bond donor, facilitating interactions with target proteins. SAR studies on 5-aminopyrazole derivatives have shown their potential as kinase inhibitors and anti-inflammatory agents. mdpi.com

Predictive Models for Pyrazole Derivatives: QSAR models for pyrazole derivatives often correlate physicochemical properties (like logP, molar refractivity, and electronic parameters) with biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects. nih.gov For example, studies on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives as anti-inflammatory agents revealed that substitutions on a phenyl ring at the C-5 position could significantly enhance activity. nih.gov Specifically, dimethoxyphenyl substitutions were found to be particularly effective. nih.gov

Table 2: General Structure-Activity Relationships for Bioactive Pyrazole Analogs This table summarizes common trends observed in SAR studies of various pyrazole derivatives, which can be used to predict the potential of ethyl 5-amino-1H-pyrazole-3-carboxylate derivatives.

Applications in Medicinal Chemistry and Biological Sciences

Development of Pyrazole-Based Therapeutic Agents

The versatility of the pyrazole (B372694) ring, characterized by its five-membered heterocyclic structure with two adjacent nitrogen atoms, allows for extensive chemical modification, making it a privileged scaffold in drug discovery. biorxiv.org Derivatives have been developed to exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. biorxiv.orgmdpi.com

Anticancer Activity Investigations

Derivatives of the pyrazole nucleus are actively being investigated for their potential as anticancer agents. mdpi.com These compounds have been shown to target various mechanisms involved in cancer progression, including cell proliferation and apoptosis.

Numerous studies have demonstrated the potent antiproliferative effects of pyrazole derivatives against a variety of cancer cell lines. A novel pyrazolyl-urea compound, GeGe-3, which is a derivative of a pyrazole-4-carboxylate, has shown significant potential in restricting the proliferation and metabolism of a broad range of cancer cells at concentrations around 10 μM. biorxiv.orgmdpi.com This effect was observed across multiple cell lines, including those from prostate, melanoma, ovarian, liver, breast, lung, and cervical cancers. biorxiv.org

In another study, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives displayed significant cytotoxic effects against human breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. nih.govuni.lu Several of these compounds exhibited potent activity, with IC₅₀ values ranging from 3.9 to 35.5 μM against the MCF-7 cell line. nih.govuni.lu Similarly, substituted coumarin pyrazole carbaldehydes have been synthesized and tested, with one compound, P-03, showing notable anticancer activity against A549 lung cancer cells with an IC₅₀ of 13.5 mmol. nih.gov

| Compound/Series | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

|---|---|---|

| GeGe-3 | PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, HeLa | Effective at ~10 μM |

| 1,3,5-trisubstituted-1H-pyrazoles (Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | MCF-7 (Breast) | 3.9–35.5 μM |

| 1,3,5-trisubstituted-1H-pyrazoles (Compounds 5, 7, 10b, 10c) | PC-3 (Prostate) | Significant Cytotoxicity |

| 1,3,5-trisubstituted-1H-pyrazoles (Compounds 4, 5, 6b, 7, 10b, 10c, 12b) | A549 (Lung) | Significant Cytotoxicity |

| Coumarin Pyrazole Carbaldehyde (P-03) | A549 (Lung) | 13.5 mmol |

Beyond inhibiting proliferation, certain pyrazole derivatives actively induce programmed cell death, or apoptosis, in cancer cells. Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has revealed their potential as inhibitors of Bcl-2, a key protein that regulates apoptosis. nih.govuni.lu By inhibiting Bcl-2, these compounds can trigger the apoptotic cascade. Several derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govuni.lu Furthermore, some of these compounds were shown to induce DNA damage, evidenced by increased comet tail length, which suggests they promote cell death through genotoxic stress. uni.lu

The coumarin pyrazole derivative P-03 has also been identified as an early apoptotic agent. nih.gov Mechanistic studies showed that it effectively halts the cell cycle in the G2/M phase, preventing cancer cells from dividing and leading to their eventual death. nih.gov

Anti-inflammatory Efficacy Studies

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, with the most famous example being the selective COX-2 inhibitor, celecoxib. biorxiv.orgmdpi.com Building on this, researchers have synthesized and tested novel derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate for their anti-inflammatory properties.

A series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema test in rats. nih.govnih.gov Several compounds from this series demonstrated significant anti-inflammatory effects at a dose of 25 mg/kg. nih.govnih.gov In another study, 5-aminopyrazole derivatives were assessed for their ability to inhibit cyclooxygenase (COX) enzymes. Two compounds, 35a and 35b, showed potent in vitro inhibition of COX-2 with IC₅₀ values of 0.55 mM and 0.61 mM, respectively, which was more potent than the reference drug Celecoxib (IC₅₀ = 0.83 mM). The most active compound, 35a, also demonstrated superior in vivo activity, exhibiting a 91.11% inhibition of edema in the rat paw edema assay, compared to 86.66% for Celecoxib.

| Compound Series | Assay | Key Findings |

|---|---|---|

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a, 3c, 3d) | Carrageenan-induced rat paw edema | Significant activity at 25 mg/kg |

| 5-Aminopyrazole (35a) | In vitro COX-2 Inhibition | IC₅₀ = 0.55 mM |

| 5-Aminopyrazole (35b) | In vitro COX-2 Inhibition | IC₅₀ = 0.61 mM |

| 5-Aminopyrazole (35a) | Carrageenan-induced rat paw edema | 91.11% edema inhibition |

| Celecoxib (Reference) | In vitro COX-2 Inhibition | IC₅₀ = 0.83 mM |

| Celecoxib (Reference) | Carrageenan-induced rat paw edema | 86.66% edema inhibition |

Antiviral Activity: Chikungunya nsP2 Cysteine Protease Inhibition

The Chikungunya virus (CHIKV) nsP2 cysteine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. biorxiv.orgmdpi.comnih.gov The pyrazole scaffold has been utilized to create potent inhibitors of this enzyme. A pyrazole-3-carboxamide derivative, RA-0002034, emerged from a covalent fragment-based screening campaign as a highly potent inhibitor of the CHIKV nsP2 protease. biorxiv.orgnih.gov

This compound inhibits the enzyme in a time-dependent manner and covalently modifies the catalytic cysteine (C478) residue in the enzyme's active site. biorxiv.orgnih.gov It demonstrated a half-maximal inhibitory concentration (IC₅₀) of 58 ± 17 nM and effectively blocked the replication of CHIKV and other related alphaviruses in cellular models. biorxiv.orgnih.gov The high potency and specific covalent mechanism of action make this pyrazole derivative a promising lead for the development of broad-spectrum alphavirus therapeutics. nih.gov

Modulation of Integrin Activity (e.g., αV Integrin Antagonism)

Integrins are cell surface receptors involved in cell adhesion and signaling, and their modulation is a target for various therapeutic areas. Research has shown that pyrazole derivatives can influence integrin-mediated pathways. A specific pyrazole derivative, ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MPD), has been identified as an inhibitor of apoptosis in vascular endothelial cells (VECs). nih.gov

The study found that at a concentration of 25 μM, MPD could inhibit apoptosis that was induced by the deprivation of serum and FGF-2. nih.gov The mechanism behind this protective effect was linked to the compound's ability to depress the cellular levels of integrin beta4, reactive oxygen species (ROS), and the tumor suppressor protein p53. nih.gov This suggests that pyrazole derivatives can modulate cellular processes by interfering with the signal pathway mediated by integrin beta4. nih.gov

Targeting Specific Enzymes

The pyrazole nucleus is a well-established pharmacophore in the development of enzyme inhibitors, particularly kinase inhibitors. While ethyl 5-amino-1H-pyrazole-3-carboxylate itself is not typically a potent enzyme inhibitor, it is a crucial building block for the synthesis of more complex and active molecules.

Kinase Inhibitors:

The pyrazole scaffold is recognized as a privileged structure in the design of protein kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be synthesized from amino-pyrazole precursors, is a key pharmacophore in some kinase inhibitors. nih.gov Modifications on the pyrazole ring have been shown to significantly affect the selectivity of the resulting kinase inhibitors. nih.gov For instance, a series of 3-amino-1H-pyrazole-based kinase inhibitors have been developed to target the understudied PCTAIRE family of kinases, which are a subfamily of cyclin-dependent kinases (CDKs). nih.gov

Derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate are utilized in the synthesis of various kinase inhibitors. For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML). mdpi.com In these derivatives, the core pyrazole structure, originating from precursors like ethyl 5-amino-1H-pyrazole-3-carboxylate, is essential for the inhibitory activity.

| Target Kinase Family | Example of Inhibitor Class | Role of Pyrazole Scaffold |

| Cyclin-Dependent Kinases (CDKs) | 3-Amino-1H-pyrazole-based inhibitors | Core structural motif |

| Fms-like tyrosine kinase 3 (FLT3) | 1H-Pyrazole-3-carboxamide derivatives | Essential for inhibitory activity |

| Aurora Kinases | Pyrazole-based inhibitors | Key pharmacophore |

UBE2K Modulators:

Currently, there is a lack of specific research literature detailing the direct application of ethyl 5-amino-1H-pyrazole-3-carboxylate in the development of UBE2K modulators.

Mechanism of Action Studies

Understanding the mechanism of action of a drug candidate is fundamental to its development. For derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate, these studies focus on identifying their molecular targets and elucidating the structural basis for their biological activity.

Molecular Target Identification and Interaction Profiling

The pyrazole core of ethyl 5-amino-1H-pyrazole-3-carboxylate is a key feature for interaction with various biological targets. For instance, in kinase inhibitors, the pyrazole often acts as a hinge-binding moiety, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov The specific substitutions on the pyrazole ring, which can be introduced starting from ethyl 5-amino-1H-pyrazole-3-carboxylate, determine the selectivity and potency of the final compound.

Role of Functional Groups in Biological Recognition

The bioactivity of molecules derived from ethyl 5-amino-1H-pyrazole-3-carboxylate is significantly influenced by its functional groups: the amino group and the ethyl carboxylate group.

Amino Group: The amino group at the 5-position is a critical handle for further chemical modifications. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. This group can also act as a hydrogen bond donor, contributing to the binding affinity of the molecule to its biological target.

Ethyl Carboxylate Group: The ethyl carboxylate group at the 3-position can also be modified, for example, by hydrolysis to the corresponding carboxylic acid or by conversion to an amide. The ester itself can participate in hydrogen bonding or be involved in hydrophobic interactions within a binding pocket. The conversion to an amide is a common strategy in drug design to introduce further points of interaction and modulate the physicochemical properties of the molecule.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate, SAR studies have revealed key insights. For example, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, it was found that small modifications on the pyrazole ring had significant effects on selectivity. nih.gov The introduction of an amide moiety in place of the ester linkage was not tolerated and resulted in inactive compounds, highlighting the importance of the group at this position for biological activity. nih.gov

Role in Drug Discovery and Development Methodologies

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a valuable tool in various drug discovery and development methodologies due to its versatility as a chemical building block.

The use of privileged fragments, which are molecular scaffolds that are able to bind to multiple protein targets, is a key strategy in fragment-based drug discovery. The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold, which is structurally related to ethyl 5-amino-1H-pyrazole-3-carboxylate, has been identified as a privileged fragment for the discovery of Factor XIa inhibitors. nih.gov This suggests that the core pyrazole structure of ethyl 5-amino-1H-pyrazole-3-carboxylate can serve as a valuable starting point in fragment-based approaches.

The amenability of ethyl 5-amino-1H-pyrazole-3-carboxylate to various chemical transformations makes it a suitable building block for the generation of compound libraries for high-throughput screening. Its functional groups allow for the introduction of diversity, enabling the exploration of a wide chemical space to identify novel bioactive compounds.

Utilization in DNA Encoded Libraries (DELs)

While direct literature citing the inclusion of ethyl 5-amino-1H-pyrazole-3-carboxylate in specific DNA Encoded Libraries (DELs) is not prevalent, its chemical structure is highly amenable to the synthetic methodologies used in DEL construction. DELs are vast collections of chemical compounds individually tagged with a unique DNA barcode, enabling the rapid screening of billions of molecules against a biological target.

The design of DELs relies on robust and DNA-compatible chemical reactions. Ethyl 5-amino-1H-pyrazole-3-carboxylate possesses two key functional groups that are pivotal for its incorporation into DELs:

A primary amino group (-NH2): This group is a versatile handle for amide bond formation, a cornerstone reaction in DEL synthesis. It can be readily acylated with a wide array of carboxylic acids, which can be DNA-tagged building blocks.

An ethyl ester group (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse set of amines, further expanding the chemical space of the library.

The general workflow for incorporating a bifunctional molecule like ethyl 5-amino-1H-pyrazole-3-carboxylate into a DEL would involve a stepwise process. For instance, the amino group could be coupled with a set of DNA-barcoded carboxylic acids. Following this, the ester group could be hydrolyzed, and the resulting carboxylic acid could be reacted with a library of amines. This combinatorial approach allows for the generation of a vast number of unique compounds, all based on the central pyrazole scaffold.

Scaffold for Lead Compound Identification

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. Ethyl 5-amino-1H-pyrazole-3-carboxylate serves as an excellent starting point for the synthesis of libraries of compounds for lead identification.

The pyrazole ring is a key component in numerous approved drugs, highlighting its therapeutic importance. For instance, several anticancer drugs such as pazopanib, ruxolitinib, and crizotinib feature the 1H-pyrazole core structure. nih.gov

Table 1: Examples of Pyrazole-Containing Drugs

| Drug Name | Therapeutic Area |

| Pazopanib | Anticancer |

| Ruxolitinib | Anticancer |

| Crizotinib | Anticancer |

| Encorafenib | Anticancer |

| Lorlatinib | Anticancer |

This table showcases commercially available drugs that contain the 1H-pyrazole scaffold, demonstrating its significance in drug development. nih.gov

Researchers have successfully utilized the pyrazole scaffold to develop potent inhibitors for various enzymes. For example, 5-phenyl-1H-pyrazole-3-carboxamide derivatives have been identified as promising leads for Factor XIa inhibitors, which are sought after as anticoagulants with a reduced risk of bleeding. nih.gov In the realm of oncology, pyrazole derivatives have been synthesized and evaluated as inhibitors of kinases like PIM kinases and receptor tyrosine kinases such as EGFR and VEGFR-2. nih.gov

Preclinical Evaluation in Relevant Biological Models

The therapeutic potential of compounds derived from the ethyl 5-amino-1H-pyrazole-3-carboxylate scaffold has been investigated in a variety of preclinical models, demonstrating a broad spectrum of biological activities. These studies are crucial for establishing the efficacy and proof-of-concept for new drug candidates before they can be considered for clinical trials.

Anti-inflammatory Activity:

Derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate have shown significant anti-inflammatory effects in preclinical models. For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were evaluated for their in vivo analgesic and anti-inflammatory activities. researchgate.net Certain compounds from this series exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats, a standard model for acute inflammation. nih.gov

Table 2: Preclinical Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Animal Model | Activity |

| Pyrazole Derivative 5b | Carrageenan-induced rat paw edema | Most potent anti-inflammatory activity |

| 1,3,4-trisubstituted pyrazole 5a | Carrageenan-induced paw edema | Excellent anti-inflammatory activity (≥84.2% inhibition) |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3a | Carrageenan-induced paw edema | Significant anti-inflammatory activity at 25 mg/kg |

This table summarizes the findings from preclinical studies on the anti-inflammatory effects of various pyrazole derivatives. nih.gov

Anticancer Activity:

The anticancer properties of pyrazole-based compounds have been extensively studied in preclinical settings. These compounds have been shown to inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, and pancreatic cancer. nih.gov The first-generation oral PIM inhibitor SGI-1776, which contains a pyrazole core, has demonstrated anticancer activity in preclinical models of lung and prostate cancer. nih.gov

Furthermore, pyrazole derivatives have been evaluated against specific cancer cell lines, with some compounds showing potent cytotoxicity. For example, certain 1-aryl-1H-pyrazole-fused curcumin analogs exhibited significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. nih.govacs.org

Table 3: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative Series | Cancer Cell Line | IC50 Value |

| 1-aryl-1H-pyrazole-fused curcumin analogs (12, 13, 14) | MDA-MB231 and HepG2 | 3.64 to 16.13 µM |

| 5-alkylated selanyl-1H-pyrazole derivatives (53, 54) | HepG2 | 15.98 and 13.85 µM |

| Pyrazole carbaldehyde derivative (43) | MCF7 (breast cancer) | 0.25 μM |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | A549 (lung cancer) and HCT116 (colorectal cancer) | 8.21 and 19.56 µM |

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against different cancer cell lines, indicating their cytotoxic potential. nih.gov

These preclinical evaluations underscore the versatility of the ethyl 5-amino-1H-pyrazole-3-carboxylate scaffold in generating a diverse range of biologically active compounds with therapeutic potential in inflammation and oncology.

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Novel Derivatives

The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed to access novel derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate. nih.gov Classical cyclocondensation reactions remain a primary strategy, often involving the reaction of a compound containing a hydrazine (B178648) moiety with a 1,3-bis-electrophilic reagent. nih.gov

One prominent method involves the reaction of diethyl oxalate (B1200264) with various acetophenone (B1666503) derivatives in the presence of sodium ethoxide. This initial step forms substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates. Subsequent treatment of these intermediates with hydrazine hydrate (B1144303) in glacial acetic acid yields the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. chemmethod.com Another established route begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenyl hydrazine to produce ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a closely related isomer. researchgate.net

More advanced methodologies focus on expanding the diversity of substituents on the pyrazole (B372694) core. For instance, N-alkylation and palladium-catalyzed Suzuki cross-coupling reactions have been effectively used to modify pyrazole carboxylates, introducing a wide range of functional groups to the scaffold. Further derivatization can be achieved through the condensation of various hydrazides with ketene (B1206846) dithioacetal, leading to the formation of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. researchgate.netresearchgate.net

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Diethyl oxalate, Acetophenones | Sodium ethoxide, Hydrazine hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | chemmethod.com |

| Ethyl (ethoxymethylene)cyanoacetate | Phenyl hydrazine | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | researchgate.net |

| Hydrazides, Ketene dithioacetal | - | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | researchgate.net |

| Ethyl cyanoacetate (B8463686), Carbon bisulfide | Potassium hydroxide (B78521), Dimethyl sulfate, Hydrazine hydrate | Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | nih.gov |

Novel Derivatization Strategies for Enhanced Bioactivity

The ethyl 5-amino-1H-pyrazole-3-carboxylate scaffold is a fertile ground for derivatization aimed at enhancing biological activity across various therapeutic areas. The amino and carboxylate groups serve as handles for chemical modification, allowing for the creation of extensive libraries of compounds with tailored properties. mdpi.comnih.gov

One successful strategy involves the synthesis of 1,5-disubstituted derivatives to develop new antimicrobial agents. For example, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate has demonstrated greater activity against the fungal pathogen C. parapsilosis than the reference drug fluconazole. nih.gov Similarly, substitutions at the 5-position with dimethoxyphenyl groups have led to derivatives with significant anti-inflammatory activity. chemmethod.com

Another powerful approach is the transformation of the pyrazole core into fused heterocyclic systems. The 5-aminopyrazole moiety is a key precursor for synthesizing fused pyrazoloazines, such as pyrazolo[3,4-d]pyrimidines. mdpi.comnih.gov These bicyclic structures can be further functionalized, for instance, by creating N-acyl amino acid conjugates, which have been investigated as potential dihydrofolate reductase (DHFR) inhibitors for anticancer applications. researchgate.net Modification of the carboxylate group into carboxamides is another strategy that has yielded compounds with potent anticancer activity, attributed in part to their ability to interact with DNA. mdpi.com

| Derivatization Strategy | Resulting Compound Class | Target Bioactivity | Reference |

|---|---|---|---|

| Substitution at N1 and C5 positions | 1,5-disubstituted-1H-pyrazole-3-carboxylates | Antimicrobial | nih.gov |

| Cyclization of aminopyrazole with formamide | Pyrazolo[3,4-d]pyrimidinones | Anticancer (DHFR inhibitors) | researchgate.net |

| Conversion of carboxylate to carboxamide | 1H-Pyrazole-3-carboxamides | Anticancer (DNA binding) | mdpi.com |

| Condensation with various hydrazides | N-acyl pyrazole derivatives | Analgesic, Anti-inflammatory | researchgate.net |

Applications in Sensing and Diagnostics

The inherent electronic properties and synthetic tractability of the pyrazole scaffold make its derivatives promising candidates for the development of chemical sensors and diagnostic agents. nih.gov The ability of the pyrazole ring's nitrogen atoms to coordinate with metal ions, combined with the potential for fluorescence, forms the basis for these applications. nih.gov

Researchers have successfully synthesized fluorescent probes from 5-aminopyrazole precursors. In one example, a pyrazolo[4,3-b]pyridine was synthesized via a Povarov reaction of a 5-aminopyrazole. This probe exhibited a significant redshift in its absorption and emission spectra in the presence of boron trifluoride (BF3), enabling the detection of this species in E. coli and HeLa cells. nih.gov Another pyrazole derivative was developed as an excited-state intramolecular proton-transfer (ESIPT) active "turn-off" sensor, where its fluorescence was quenched upon binding to Cu²⁺ ions, allowing for the detection of this cation in cells and plants. nih.gov

Beyond fluorescent probes for cellular imaging, pyrazole derivatives have also found use as diagnostic agents in clinical settings. A notable example is Betazole, a pyrazole-containing histamine (B1213489) H2 agonist. It is used as a diagnostic tool to stimulate gastric acid secretion, allowing for the measurement of maximum gastric acidity to help diagnose conditions like Zollinger–Ellison syndrome. nih.gov

Integration with High-Throughput Screening Technologies

The ethyl 5-amino-1H-pyrazole-3-carboxylate scaffold is well-suited for integration with high-throughput screening (HTS) technologies, which are essential for modern drug discovery. The versatility of the pyrazole core allows for the creation of large, diverse chemical libraries through combinatorial chemistry, which can then be rapidly screened against biological targets. researchgate.netgenescells.ru

Both experimental HTS and High-Throughput Virtual Screening (HTVS) have been successfully applied to pyrazole-based libraries. For instance, an HTS campaign of the Genentech/Roche chemical library identified a novel pyrazole-based scaffold as a KDM5A inhibitor, which was subsequently optimized using structure-based design. nih.gov Similarly, a targeted HTS approach was used to develop aminopyrazole-based covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which showed excellent activity against both wild-type and drug-resistant mutant enzymes. nih.gov

HTVS offers a cost-effective and efficient alternative to physical screening. In one study, a virtual library of over 12,000 pyrazole compounds from the PubChem database was screened against Cyclin-Dependent Kinase 8 (CDK8), a key cancer target. This computational approach successfully identified several novel pyrazole-based inhibitors with favorable pharmacokinetic profiles, demonstrating the power of integrating pyrazole chemistry with in silico screening methods to accelerate the discovery of potential anticancer agents. chemmethod.com

Therapeutic Potential in Neglected Diseases

Derivatives of the aminopyrazole scaffold are showing significant promise in the fight against neglected tropical diseases (NTDs), which affect impoverished populations worldwide. Chagas disease, caused by the parasite Trypanosoma cruzi, is one such disease where current treatments have limited efficacy and significant side effects.

Recent research has focused on optimizing a 5-aminopyrazole hit compound to develop new chemical entities with potent activity against T. cruzi. This has led to the development of novel pyrazole-thiazoline derivatives. Several of these candidates demonstrated potent activity against the trypomastigote form of the parasite, with IC50 values significantly lower than the current drug, benznidazole. nih.gov One promising derivative also showed high potency against the intracellular amastigote form of the parasite. nih.gov

Furthermore, pyrazole derivatives have been investigated for their potential against other neglected diseases like leishmaniasis. A study involving the synthesis and screening of novel pyrazole derivatives against Leishmania major found that several compounds displayed higher activity than the reference drug miltefosine (B1683995) against both promastigote and amastigote forms of the parasite. tandfonline.com These findings highlight the therapeutic potential of the pyrazole scaffold in developing new, more effective treatments for debilitating neglected diseases.